4,6-Diamino-5-nitropyrimidine

Beschreibung

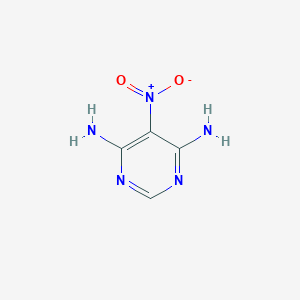

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N5O2/c5-3-2(9(10)11)4(6)8-1-7-3/h1H,(H4,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCFBGFPXUXWBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)N)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40282601 | |

| Record name | 4,6-diamino-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2164-84-3 | |

| Record name | 4,6-Diamino-5-nitropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2164-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 45756 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002164843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2164-84-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2164-84-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-diamino-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-DIAMINO-5-NITROPYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4,6 Diamino 5 Nitropyrimidine and Its Analogues

Classical Synthesis Routes for 4,6-Diamino-5-nitropyrimidine

Traditional methods for synthesizing this compound rely on foundational reactions involving readily available pyrimidine (B1678525) precursors. These routes are characterized by their stepwise nature, often beginning with the construction of the pyrimidine ring followed by functional group interconversions.

Preparation from 4,6-Dichloro-5-nitropyrimidine (B16160) and Amines

A primary and widely utilized method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of 4,6-dichloro-5-nitropyrimidine with ammonia (B1221849) or other amines. The two chlorine atoms on the pyrimidine ring are activated by the adjacent electron-withdrawing nitro group at the C5 position, facilitating their displacement by nucleophiles.

The direct reaction with ammonia provides the parent compound, this compound. A patented method describes the aminolysis of 4,6-dichloro-5-nitropyrimidine using a saturated solution of ammonia in ethanol (B145695) to produce the target molecule, which is then used as an intermediate for the synthesis of adenine (B156593). patsnap.com Similarly, reacting the dichloro precursor with various primary or secondary amines yields a diverse range of N-substituted analogues. rsc.orgresearchgate.net For instance, sequential amination can be controlled to produce unsymmetrically substituted derivatives. The synthesis of 4-amino-6-chloro-5-nitropyrimidine is achieved through the controlled amination of the dichloro starting material, which can then undergo a second, different amination to yield a dissymmetric product. rsc.org

This classical approach is fundamental in creating libraries of substituted pyrimidines for further chemical elaboration.

Synthesis from 5-Nitrosopyrimidine-4,6-diamine Oxidation

An alternative classical route involves the oxidation of a 5-nitroso precursor. The synthesis begins with the nitrosation of a suitable aminopyrimidine, followed by oxidation of the nitroso group to a nitro group.

The oxidation of 5-nitrosopyrimidine-4,6-diamine has been investigated using hydrogen peroxide in trifluoroacetic acid. publish.csiro.aupublish.csiro.au This reaction was found to yield multiple products, including the desired this compound, alongside 4,6-diamino-5-nitropyrimidin-2-ol and 5-nitropyrimidine-4,6-diamine 1,3-dioxide. publish.csiro.aupublish.csiro.au The formation of multiple products necessitates careful control of reaction conditions and purification steps to isolate the target compound.

A general procedure for the oxidation of 5-nitroso- to 5-nitropyrimidines using 30% hydrogen peroxide in trifluoroacetic acid has been described, highlighting its utility for various pyrimidine derivatives. researchgate.net While effective, the multi-product nature of this oxidation reaction can make it less straightforward than the aminolysis of the dichloro precursor for specific applications.

Modern and Optimized Synthetic Approaches

Recent advancements in synthetic chemistry have led to more efficient, versatile, and streamlined methods for producing pyrimidine derivatives, including one-pot reactions and solid-phase techniques that offer significant advantages over classical methods.

One-Pot Synthesis of Symmetrical 4,6-Dialkylamino-5-nitropyrimidines

A modern and efficient strategy for the synthesis of symmetrical N,N'-dialkyl-5-nitropyrimidine-4,6-diamines has been developed, which proceeds under mild, one-pot conditions. researchgate.netchemrxiv.orgrsc.org This method begins with the commercially available 4,6-dichloro-5-nitropyrimidine.

In an unexpected discovery, the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines did not result in the simple substitution of the chlorine atom. researchgate.netresearchgate.net Instead, it led to the displacement of both the chlorine and the alkoxy group, yielding symmetrical 4,6-bis(alkylamino)-5-nitropyrimidines. researchgate.netresearchgate.net The process can be performed in a single pot by first reacting 4,6-dichloro-5-nitropyrimidine with an alcohol (like prop-2-yn-1-ol or a benzylic alcohol) to form the 6-alkoxy-4-chloro intermediate, followed by the addition of a primary amine to the same vessel. chemrxiv.orgresearchgate.net This sequence affords the symmetrically disubstituted products in good yields. rsc.orgchemrxiv.org

This approach avoids the harsh conditions often required for the disubstitution of 4,6-dichloro-5-nitropyrimidine directly with amines and provides a robust route to symmetrically substituted analogues. chemrxiv.orgchemrxiv.org

Table 1: Examples of Symmetrically Substituted 4,6-Dialkylamino-5-nitropyrimidines via One-Pot Synthesis

| Starting Amine | Product | Yield (%) | Reference |

|---|---|---|---|

| N-benzylamine | N,N'-dibenzyl-5-nitropyrimidine-4,6-diamine | 82% | chemrxiv.org |

| N-isobutylamine | N,N'-diisobutyl-5-nitropyrimidine-4,6-diamine | 83% | researchgate.net |

| Cyclopentylamine | N,N'-dicyclopentyl-5-nitropyrimidine-4,6-diamine | 72% | chemrxiv.org |

Solid-Phase Synthesis Techniques for Pyrimidine Derivatives

Solid-phase synthesis (SPS) has emerged as a powerful technology for the rapid generation of compound libraries, and its principles have been applied to the synthesis of pyrimidine derivatives. acs.orgnih.gov This technique involves attaching a starting material to a solid support (e.g., a polymer resin), performing a series of reactions, and then cleaving the final product from the support. jocpr.com This approach simplifies purification, as excess reagents and by-products are washed away by simple filtration.

One strategy involves immobilizing a precursor, such as a thiouronium salt, onto a Merrifield resin. ingentaconnect.com This resin-bound intermediate can then be reacted with other components, such as ethyl cyanoacetate (B8463686) and various aldehydes, to construct the pyrimidine ring directly on the solid support. Subsequent cleavage from the resin yields highly functionalized pyrimidines. ingentaconnect.com The application of microwave irradiation can significantly accelerate the reaction times in SPS, reducing processes that take hours down to minutes. jocpr.com

While direct SPS of this compound is not extensively documented, the established methods for creating diverse pyrimidine scaffolds on solid supports provide a clear strategic blueprint. ingentaconnect.comnih.gov For example, a resin-bound pyrimidine could be chlorinated and subsequently reacted with different amines to generate a library of analogues, demonstrating the high potential of SPS in this area.

Biginelli Reaction and its Variants in Pyrimidine Synthesis

The Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) (or thiourea), is a cornerstone of pyrimidine chemistry, typically yielding 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). biomedres.usmdpi.com While the classical Biginelli reaction does not directly produce this compound, its principles and variants offer strategic pathways to highly substituted pyrimidine cores. biomedres.ustubitak.gov.tr

The versatility of the Biginelli reaction allows for modification of all three core components. biomedres.us For instance, using guanidine (B92328) in place of urea can lead to the formation of 2-amino-1,4-dihydropyrimidines. The use of nitro-substituted aldehydes can introduce a nitro group into the final product. The β-dicarbonyl component can also be varied widely, from simple β-ketoesters to β-diketones. mdpi.com

Modern variants have expanded the reaction's scope even further, including the development of four-component reactions that can introduce additional functionality. biomedres.usbiomedres.us Although these methods primarily produce dihydropyrimidines, the resulting heterocycles are valuable intermediates that can be subsequently aromatized or further functionalized to access a wider range of pyrimidine derivatives. Therefore, the Biginelli reaction and its variants represent an important strategic tool for generating structural diversity within the pyrimidine class, which can be leveraged to create precursors for compounds related to this compound. rsc.org

Synthesis of Specific Derivatives and Analogues of this compound

The following subsections describe the synthesis of various derivatives, including benzylidene-substituted pyrimidones, hydroxylated and fluorobenzylated analogues, glycosylated nucleosides, and acyclic phosphonates.

The synthesis of 4,6-diamino-5-(3,4-dichlorobenzylidene)pyrimidin-2(5H)-one is achieved through a cyclocondensation reaction. mdpi.com The process starts with the reaction of (3,4-dichlorobenzylidene)propanedinitrile with urea in the presence of potassium carbonate (K₂CO₃) and methanol (B129727) as the solvent. mdpi.com The mixture is refluxed for 24 hours to yield the target compound. mdpi.com This method represents a variation of the Biginelli reaction, which is a well-established one-pot cyclocondensation for creating pyrimidine derivatives. mdpi.com

The resulting solid is filtered, washed with water, and then purified by recrystallization from a water-dimethylformamide (DMF) mixture to afford the final product as a yellowish solid. mdpi.com The yield reported for this synthesis is 80%. mdpi.com

Table 1: Synthesis of 4,6-Diamino-5-(3,4-dichlorobenzylidene)pyrimidin-2(5H)-one

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Reaction Time | Yield |

|---|---|---|---|---|---|

| (3,4-dichlorobenzylidene)propanedinitrile | Urea | K₂CO₃ | Methanol | 24 hours (reflux) | 80% |

Data sourced from Molbank, 2010. mdpi.com

The synthesis of 4,6-diamino-5-(4-methylbenzylidene)pyrimidin-2(5H)-one follows a similar base-assisted cyclization pathway. researchgate.net The reaction involves heating a mixture of (4-methylbenzylidene)malononitrile and urea in methanol, with potassium carbonate (K₂CO₃) acting as the base. researchgate.net This mixture is refluxed for 24 hours. researchgate.net

After the reaction period, the mixture is neutralized with 10% v/v hydrochloric acid (HCl). researchgate.net The desired product is then obtained as a brown solid following recrystallization from methanol, with a reported yield of 80%. researchgate.net

Table 2: Synthesis of 4,6-Diamino-5-(4-methylbenzylidene)pyrimidin-2(5H)-one

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Reaction Time | Yield |

|---|---|---|---|---|---|

| (4-methylbenzylidene)malononitrile | Urea | K₂CO₃ | Methanol | 24 hours (reflux) | 80% |

Data sourced from Molbank, 2010. researchgate.net

The synthesis of 2,4-diamino-6-hydroxy-5-nitropyrimidine is typically achieved through the nitration of its precursor, 2,4-diamino-6-hydroxypyrimidine (B22253). A common method involves the reaction of 2,4-diamino-6-hydroxypyrimidine with sodium nitrite (B80452) in an acidic medium, such as acetic acid, to introduce a nitroso group at the 5-position, forming 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. This intermediate can then be oxidized to the corresponding 5-nitro derivative.

Alternatively, a direct synthesis pathway starts from guanidine nitrate (B79036) and ethyl cyanoacetate. These reactants undergo cyclization to form 2,4-diamino-6-hydroxypyrimidine. This intermediate is then subjected to nitrosation. For instance, 2,4-diamino-6-hydroxy pyrimidine is treated with sodium nitrite in water, followed by the dropwise addition of glacial acetic acid, to produce 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. This nitroso compound is a key intermediate which can be further converted.

Another documented synthesis involves reacting 2,4-diamino-6-hydroxypyrimidine with a mixture of concentrated sulfuric acid and nitric acid for nitration. evitachem.com

Table 3: Synthesis of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine (Intermediate)

| Reactant 1 | Reagent | Solvent | Acid |

|---|---|---|---|

| 2,4-Diamino-6-hydroxy pyrimidine | Sodium Nitrite | Water | Glacial Acetic Acid |

Data sourced from Trade Science Inc., 2008.

A series of 2,4-diamino-6-[(fluorobenzyl)oxy]-5-nitropyrimidine analogues have been synthesized to evaluate their biological activities. lookchem.comnih.gov The synthesis involves the substitution of the 4(6)-benzyloxy group in precursor compounds with (2-, 3-, or 4-fluorobenzyl)oxy groups. lookchem.comnih.gov These compounds are prepared from 2,4-diamino-6-chloro-5-nitropyrimidine, which is treated with the corresponding sodium fluorobenzyl alkoxide in fluorobenzyl alcohol.

The research findings indicate a structure-activity relationship where the position of the fluorine atom on the benzyl (B1604629) ring influences the compound's inhibitory effects. lookchem.comnih.gov Specifically, analogues with the fluoro-substituent at the ortho position, such as 2,4-diamino-6-[(2-fluorobenzyl)oxy]-5-nitropyrimidine, were found to be weaker inhibitors compared to the meta- or para-substituted analogues. lookchem.comnih.govresearchgate.net

Table 4: Synthesized 2,4-Diamino-6-[(fluorobenzyl)oxy]-5-nitropyrimidine Analogues

| Compound Name | Substituent Position |

|---|---|

| 2,4-Diamino-6-[(2-fluorobenzyl)oxy]-5-nitropyrimidine | ortho-Fluoro |

| 2,4-Diamino-6-[(3-fluorobenzyl)oxy]-5-nitropyrimidine | meta-Fluoro |

| 2,4-Diamino-6-[(4-fluorobenzyl)oxy]-5-nitropyrimidine | para-Fluoro |

Data sourced from PubMed. nih.gov

The total synthesis of the naturally occurring nucleoside Clitocine (B1669183) involves the glycosylation of this compound. acs.orgnih.govnih.gov The key step is the reaction of this compound with a protected sugar, specifically 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. acs.orgnih.govnih.gov This reaction yields the protected nucleoside, 6-amino-5-nitro-4-[(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)amino]pyrimidine, exclusively as the β-anomer in good yield. acs.orgnih.gov

The final step is the deprotection of the benzoyl groups. acs.orgnih.govnih.gov This is accomplished by treating the protected nucleoside with sodium methoxide (B1231860) in methanol (NaOMe/MeOH). acs.orgnih.gov This process removes the protecting groups to yield Clitocine. acs.orgnih.govnih.gov The product is obtained as a mixture of β- and α-anomers, which can be purified by recrystallization and chromatography to isolate the desired β-anomer. acs.orgnih.gov

Table 5: Key Steps in Clitocine Synthesis

| Step | Reactants | Product |

|---|---|---|

| Glycosylation | This compound and 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | 6-Amino-5-nitro-4-[(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)amino]pyrimidine |

| Deprotection | Protected nucleoside and NaOMe/MeOH | Clitocine [6-amino-5-nitro-4-(β-D-ribofuranosylamino)pyrimidine] |

Data sourced from ACS Publications and PubMed. acs.orgnih.gov

Acyclic phosphonate (B1237965) analogues incorporating the this compound moiety have been synthesized as potential antiviral agents. researchgate.net These syntheses aim to replace the adenine base in known anti-HIV agents like PMEA and (R)-PMPA with this compound, the aglycon of Clitocine. researchgate.netresearchgate.net

The general strategy involves the alkylation of 2,4-diamino-6-hydroxypyrimidines with an appropriate phosphonate-containing side chain. nih.gov For example, 2,4-diamino-6-hydroxypyrimidine can be alkylated with 2-[(diisopropoxyphosphoryl)methoxy]ethyl tosylate. nih.gov This reaction typically yields a mixture of N1- and O6-regioisomers, which must be separated. nih.gov The separated isomers are then converted to the free phosphonic acids by treatment with bromotrimethylsilane (B50905) followed by hydrolysis. nih.gov This approach allows for the creation of a variety of acyclic nucleoside phosphonate analogues for biological evaluation. researchgate.netnih.gov

Table 6: General Synthesis of Acyclic Phosphonate Analogues

| Step | Description | Reagents |

|---|---|---|

| Alkylation | Introduction of the acyclic phosphonate side chain onto the pyrimidine ring. | 2,4-Diamino-6-hydroxypyrimidine, 2-[(diisopropoxyphosphoryl)methoxy]ethyl tosylate |

| Deprotection | Conversion of the phosphonate ester to the free phosphonic acid. | Bromotrimethylsilane, Water |

Data sourced from Journal of Medicinal Chemistry. nih.gov

Skeletal Editing of Pyrimidines for Energetic Materials

Skeletal editing has emerged as a powerful strategy for developing new energetic materials by fundamentally altering the core structure of existing molecular frameworks. rsc.org This approach moves beyond simple functional group modification to insert, delete, or rearrange atoms within the heterocyclic ring, providing access to a diverse range of high-energy backbones that would be difficult to synthesize through traditional methods. rsc.orgrsc.org For pyrimidines, this strategy is particularly promising for creating novel energetic compounds with tailored properties. acs.org

The core principle of skeletal editing is to use the pyrimidine ring as a versatile starting point for constructing different energetic skeletons, such as open-chain, monocyclic, bicyclic, and fused-ring systems. rsc.org This is often achieved through ring-opening and ring-closing reaction sequences. rsc.org A key advantage is the ability to leverage readily available and low-cost pyrimidine-based raw materials to generate complex molecular architectures, potentially streamlining what would otherwise be cumbersome and lengthy syntheses. rsc.orgrsc.org

Examples of skeletal editing on the pyrimidine core include:

Conversion to Pyrazoles: A method has been developed for the formal one-carbon deletion of pyrimidines to yield pyrazoles. researchgate.net This transformation proceeds under relatively mild conditions and is crucial because both pyrimidines and pyrazoles are foundational structures in energetic materials. researchgate.net

Conversion to Pyridines: A two-atom swap (C–N to C–C) has been successfully used to convert pyrimidines into pyridines in a one-pot, two-step process. chinesechemsoc.org This method has potential applications in modifying complex bioactive molecules and could be adapted for energetic material synthesis. chinesechemsoc.org

Formation of Bridged Triazoles: Researchers have synthesized symmetric and asymmetric nitromethyl-bridged triazole compounds from pyrimidine precursors using a skeletal editing approach. acs.org This work highlights the potential for creating high-performing, thermally stable energetic materials through such innovative synthetic pathways. acs.org

One of the significant starting materials for these transformations is 4,6-dichloro-5-nitropyrimidine. rsc.org For instance, this compound can be aminated to produce 4-amino-5-nitro-6-chloropyrimidine, which then serves as a precursor for further reactions, such as with sodium azide (B81097) to form tetrazolo[1,5-c]pyrimidin-7-amine derivatives. rsc.org Subsequent acid treatment can lead to ring-opening, yielding open-chain energetic compounds like 2-nitro-2-(1H-tetrazol-5-yl)ethene-1,1-diamine. rsc.org This demonstrates how skeletal editing can transform a simple pyrimidine into a variety of other heterocyclic and open-chain structures.

The exploration of skeletal editing is a pivotal strategy for diversifying the structural landscape of energetic materials, offering a pathway to compounds with enhanced performance and reduced sensitivity. rsc.orgdntb.gov.ua

Challenges and Future Directions in Synthetic Chemistry of this compound

The synthesis of this compound and its analogues is marked by several significant challenges, even as new research points toward promising future directions.

Challenges:

Handling of Energetic Intermediates: Syntheses frequently involve metastable and highly energetic intermediates, which pose significant safety risks. rsc.org The instability of certain nitropyrimidine intermediates under specific reaction conditions, such as acidic 5'-detritylation in nucleoside synthesis, highlights this challenge. researchgate.net

Balancing Energy and Sensitivity: A fundamental challenge in the field of energetic materials is the inherent contradiction between achieving high energy density and maintaining low mechanical sensitivity (i.e., stability against impact and friction). researchgate.net Innovating new materials that are both powerful and insensitive remains a primary hurdle. researchgate.net

Purification and Isolation: The reaction of substituted amines with pyrimidine precursors can be difficult, sometimes resulting in poor yields or decomposition of the desired product, which complicates isolation and purification. dtic.mil

Future Directions:

Efficient and Safer Synthetic Routes: A major focus for the future is the development of shorter, more efficient, and safer synthetic pathways. This includes one-pot reactions and avoiding the isolation of hazardous intermediates. rsc.org

Advanced Skeletal Editing: The continued application and refinement of skeletal editing techniques will be a key driver of innovation. rsc.orgacs.org This approach promises to accelerate the discovery of new energetic frameworks with superior properties by transforming readily available pyrimidines. researchgate.net

Computational Design and Prediction: The use of computational modeling and materials genome approaches is set to reduce the reliance on trial-and-error synthesis. researchgate.net These methods can predict the properties of new candidate materials, guiding synthetic efforts toward molecules with the most promising balance of energy and stability. researchgate.netresearchgate.net

Development of Energetic Salts and Cocrystals: Combining energetic anions or cations is a proven strategy for enhancing performance, increasing nitrogen and oxygen content, and reducing sensitivity. acs.orgacs.org Future work will likely involve creating novel energetic salts derived from this compound analogues to fine-tune their properties.

Green Chemistry: Integrating the principles of green chemistry into the synthesis of energetic materials is an emerging and vital direction. powertechjournal.com This involves using more environmentally benign reagents and solvents and designing processes that minimize waste.

Novel Fused Heterocyclic Systems: There is a continued drive to synthesize novel fused-ring systems based on the pyrimidine framework. Combining pyrimidine with other nitrogen-rich heterocycles like triazoles or tetrazoles is an effective strategy for creating thermally stable, high-performance energetic materials. acs.org

By addressing these challenges and pursuing these future directions, the scientific community aims to develop the next generation of advanced energetic materials based on the this compound scaffold.

Research Data on Energetic Compounds

The following tables present detailed findings from research on various energetic materials derived from or related to pyrimidine precursors.

Table 1: Properties of Energetic Compounds Derived from 2-Aminopyrimidine-4,6(1H,5H)-dione This table showcases the calculated and measured properties of energetic compounds synthesized via skeletal editing.

| Compound | Yield (%) | Density (g·cm⁻³) | Enthalpy of Formation (kJ·mol⁻¹) | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) |

| 17 | 80 | 1.91 | 331.9 | 8680 | 35.36 |

| 18 (GDNM) | 80 | - | - | - | - |

| Data sourced from a 2025 review on skeletal editing of pyrimidines. rsc.org |

Table 2: Performance of Highly Thermally Stable Energetic Compounds This table details the thermal stability and detonation performance of two recently synthesized energetic materials.

| Compound | Decomposition Temp. (Td, °C) | Detonation Velocity (D, m·s⁻¹) | Detonation Pressure (P, GPa) | Impact Sensitivity (IS, J) | Friction Sensitivity (FS, N) |

| 2 | 295 | 7281 | 18.6 | > 20 | 360 |

| 4 | 300 | 7436 | 20.5 | > 20 | 360 |

| Data sourced from a 2023 study on thermally stable energetic compounds. acs.org |

Table 3: Properties of Pyrazole-Tetrazole-Pyrimidine Based Energetic Compounds This table presents the density and detonation velocity of a parent compound and its energetic salts.

| Compound | Density (ρ, g·cm⁻³) | Detonation Velocity (D, m·s⁻¹) |

| 3 | 1.89 | 8846 |

| 3-1 | 1.86 | 7988 |

| 3-2 | 1.76 | 8439 |

| 3-3 | 1.79 | 8794 |

| Data sourced from a 2025 study on heat-resistant energetic materials. acs.org |

Theoretical and Computational Studies of 4,6 Diamino 5 Nitropyrimidine

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those using density functional theory (DFT), are essential for understanding the molecular and electronic structure of nitro-containing compounds. researchgate.net For molecules like 4,6-diamino-5-nitropyrimidine, these calculations can determine optimized geometries, electronic descriptors, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity. researchgate.netsigmaaldrich.com

Studies on analogous compounds, such as 6-amino-5-nitropyrimidine-4-thiol, using the B3LYP/6-311++G(d,p) level of theory, have shown that the highest occupied molecular orbital (HOMO) is typically localized on the electron-donating amino groups, while the lowest unoccupied molecular orbital (LUMO) is centered on the electron-withdrawing nitro-substituted pyrimidine (B1678525) ring. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and the potential for intramolecular charge transfer. For example, a narrow HOMO-LUMO gap of 3.55 eV in a related nitropyrimidine suggests significant intramolecular charge transfer from the amino/thiol moieties to the nitro group.

Furthermore, computational methods can explore the possibility of different tautomers, such as the nitro-aci tautomerism, which can significantly influence the compound's properties and reactivity. acs.org Theoretical studies on diamino-5-formamidopyrimidines, which are structurally related to the reduction products of this compound, show that the stability of different tautomers can be highly dependent on the polarity of the surrounding environment. researchgate.netresearchgate.net While one tautomer may be most stable in the vapor phase, a different one may dominate in an aqueous environment, highlighting the importance of solvent effects in computational models. researchgate.netresearchgate.net

Table 1: Calculated Molecular Properties for a Related Nitropyrimidine Derivative This table presents data for 6-Amino-5-nitropyrimidine-4-thiol as a model, calculated at the B3LYP/6-311++G(d,p) level, to illustrate typical values obtained from quantum chemical calculations.

| Property | Value | Reference |

|---|---|---|

| HOMO Energy | -6.42 eV | |

| LUMO Energy | -2.87 eV | |

| HOMO-LUMO Gap | 3.55 eV |

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in elucidating complex reaction mechanisms, providing detailed information about transition states, intermediates, and reaction energy profiles. This is particularly valuable for nucleophilic aromatic substitution (SNAr) reactions, which are common for nitro-activated pyrimidines.

A fascinating and counterintuitive reaction involves 6-alkoxy-4-chloro-5-nitropyrimidines reacting with primary amines. rsc.orgresearchgate.netchemrxiv.orgrsc.org Experimentally, instead of the expected substitution of the chlorine atom, a disubstituted product is formed where the alkoxy group is also replaced by the amine. rsc.orgresearchgate.netrsc.org This suggests that under certain conditions, the aminolysis of the alkoxy group is favored over the typically more labile chlorine atom. rsc.org

Computational studies using the M06-2X/6-31G* level of theory, including solvent effects, were performed to understand this unexpected reactivity. rsc.orgresearchgate.net The calculations revealed that the reaction mechanism is more complex than a simple SNAr pathway. researchgate.netchemrxiv.org Key findings from these computational models include:

Pre-reactive Complexes: The formation of pre-reactive molecular complexes between the amine and the pyrimidine was identified. rsc.orgchemrxiv.orgchemrxiv.org These complexes, which are rarely reported in SNAr reactions, can facilitate the reaction by properly orienting the reactants before the transition state. rsc.orgchemrxiv.org

Meisenheimer Intermediates: The calculations identified Meisenheimer complexes, which are stabilized intermediates crucial to the SNAr mechanism. rsc.orgchemrxiv.org

Leaving Group Potential: The theoretical models showed that while chlorine is generally a good leaving group, the reaction pathway involving the displacement of the alkoxy group is kinetically accessible. researchgate.netrsc.org The formation of pre-activated and Meisenheimer complexes appears to be a key factor that enables the alkoxy group, typically a poor leaving group, to be displaced. rsc.org In contrast, no such molecular complexes were found for the pathway involving chlorine as the leaving group. rsc.org

These computational insights explain the experimental observations by revealing the nuanced energetic landscape of the reaction, where intermediate complexes play a decisive role in determining the final product. chemrxiv.orgchemrxiv.org

Structure-Activity Relationship (SAR) Studies based on Theoretical Models

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its biological or chemical activity. catalysis.bloglongdom.org Theoretical models are a cornerstone of modern SAR, allowing researchers to correlate calculated properties with observed activities, which guides the design of new compounds with enhanced properties. catalysis.blognih.gov

For pyrimidine derivatives, computational methods like DFT and molecular docking can be used to build SAR models. catalysis.blog Key steps and applications include:

Descriptor Calculation: Quantum chemical calculations provide a wealth of electronic and structural descriptors (e.g., molecular orbital energies, charge distributions, dipole moments, molecular electrostatic potential). researchgate.net

Correlation and Prediction: These descriptors are then correlated with experimentally determined activities (e.g., enzyme inhibition, antimicrobial efficacy). longdom.org For example, in a series of 5-nitropyrimidines, one could correlate calculated electrophilicity at the C4/C6 positions with the rate of nucleophilic substitution.

Rational Design: A successful SAR model allows for the in silico design of new derivatives with predicted improvements. slideshare.net For instance, if a high LUMO energy is found to correlate with undesirable side reactions, new substituents can be modeled to lower the LUMO energy while maintaining desired activity. Molecular docking studies can further refine this process by predicting how well a designed molecule might bind to a biological target, such as an enzyme active site. nih.gov

While specific SAR studies on this compound are not widely published, the methodologies are well-established for related heterocyclic systems. researchgate.net

Computational Studies on Related DNA Lesions (e.g., Fapy-A, Fapy-G)

The chemical structure of this compound is closely related to formamidopyrimidine (Fapy) DNA lesions. semanticscholar.org These lesions, such as Fapy-dG (2,6-diamino-4-hydroxy-5-formamidopyrimidine), are formed when DNA purines suffer oxidative damage, a process that involves the opening of the purine's imidazole (B134444) ring to yield a substituted pyrimidine. nih.govacs.orgnih.gov This structural relationship makes the study of Fapy lesions relevant. Fapy lesions are significant because they form in yields comparable to the more famous 8-oxo-guanine (8-oxoG) lesion and are implicated in mutagenesis. acs.orgnih.govresearchgate.net

Molecular dynamics (MD) simulations are used to study the structure, dynamics, and stability of DNA containing lesions like Fapy-dG. nih.govresearchgate.net These simulations model the behavior of the DNA duplex in a solvated environment over time, providing insights into how the lesion affects the helical structure. acs.orgwesleyan.edu

Key findings from MD simulations of Fapy-dG in DNA include:

Structural Perturbation: The Fapy-dG lesion causes relatively minor large-scale structural changes, with the damaged base remaining stacked within the DNA helix and maintaining hydrogen bonds with its cytosine partner. nih.govresearchgate.net

Increased Flexibility: Despite the minor structural changes, the lesion leads to increased dynamic flexibility of the damaged base itself. nih.govresearchgate.net This increased motion weakens its hydrogen-bonding interactions with the opposing cytosine, which can explain the experimentally observed decrease in DNA thermal stability. nih.gov

Conformational Isomers: The formamido group of the lesion is flexible and can rotate, adopting different conformations. nih.govacs.org This flexibility can lead to sequence-dependent interactions with neighboring bases, such as forming hydrogen bonds or causing steric clashes. nih.govresearchgate.net For example, simulations have shown potential hydrogen bonding between the formyl group and a 3'-neighboring adenine (B156593) or cytosine, but unfavorable steric interactions with a 3'-thymine. nih.govresearchgate.net

Table 2: Interaction between Fapy-dG Formyl Group and 3'-Neighboring Bases from MD Simulations

| Neighboring Base | Interaction Type | Reference |

|---|---|---|

| Adenine (A) | Hydrogen Bond (2.35 Å) | nih.govresearchgate.net |

| Cytosine (C) | Hydrogen Bond (2.09 Å) | nih.govresearchgate.net |

| Guanine (B1146940) (G) | Bridging Water Molecules | nih.govresearchgate.net |

| Thymine (T) | Unfavorable Steric Interactions | nih.govresearchgate.net |

Density functional theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of DNA lesions and understand the molecular basis of their mutagenicity. researchgate.netmdpi.com The mutagenic potential of a lesion often arises from its ability to form stable base pairs with incorrect partners, leading to errors during DNA replication. researchgate.net

DFT studies on Fapy-G have been used to rationalize its coding properties:

Base Pairing Energies: Calculations of the binding energies between Fapy-G and all four canonical DNA bases (A, C, G, T) help predict which base a DNA polymerase is most likely to insert opposite the lesion. researchgate.net Studies have shown that the anti-FapyG:C base pair has the highest binding energy and a geometry similar to a normal G:C pair, which explains why Fapy-G is often non-mutagenic and codes correctly for cytosine. researchgate.net

Mutagenic Mispairing: However, Fapy-G can lead to G-to-T mutations in mammalian cells. researchgate.netnih.gov DFT calculations show that the binding patterns and energies of anti-FapyG:A and syn-FapyG:A base pairs are similar to a normal T:A pair. researchgate.net This similarity may cause mammalian polymerases to misinsert adenine opposite the lesion, ultimately resulting in a G-to-T transversion mutation. researchgate.net

Tautomeric Forms: DFT can also explore the role of different tautomers of the lesion in mutagenesis. researchgate.net While it was once thought that an enol tautomer of Fapy-G might be responsible for mutations, DFT calculations have suggested this is unlikely and that other mispairing mechanisms are more probable. researchgate.net

These computational approaches provide a detailed, atom-level understanding of how a damaged base like Fapy-G can disrupt the normal processes of DNA replication and lead to mutations. mdpi.com

Biological and Pharmacological Research on 4,6 Diamino 5 Nitropyrimidine Derivatives

Antimicrobial and Antibacterial Activities

The antimicrobial potential of 4,6-diamino-5-nitropyrimidine derivatives has been explored against various pathogens. While some derivatives have shown promise, the activity can be highly dependent on the specific substitutions on the pyrimidine (B1678525) ring. For instance, a study on new 2-amino-4,6-disubstituted pyrimidines found them to be devoid of general antibacterial and antifungal activity. researchgate.net However, the corresponding 2-mercapto-4,6-disubstituted pyrimidines demonstrated activity against Mycobacterium tuberculosis. researchgate.net

In another study, N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine was used to synthesize new Schiff bases, which were then evaluated for their antimicrobial properties. smolecule.com Some of these synthesized compounds exhibited moderate antifungal activity, particularly against Candida albicans, with one derivative showing a minimum inhibitory concentration (MIC) of 62.5 µg/mL. smolecule.com Furthermore, the compound 4,6-diamino-5-(3,4-dichlorobenzylidene)pyrimidin-2(5H)-one showed antibacterial activity against Gram-positive bacteria, namely Bacillus cereus and Staphylococcus aureus. mdpi.com

It has also been noted that 5-nitropyrimidine-4,6-diamine derivatives, in general, have been evaluated for their antimicrobial activity, with some showing moderate antibacterial effects against different bacterial strains.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Target Organism | Activity | Source |

|---|---|---|---|

| 2-Mercapto-4,6-disubstituted pyrimidines | Mycobacterium tuberculosis | Active at 10 µg mL-1 | researchgate.net |

| Schiff base of N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine | Candida albicans | Moderate antifungal (MIC 62.5 µg/mL) | smolecule.com |

| 4,6-Diamino-5-(3,4-dichlorobenzylidene)pyrimidin-2(5H)-one | Bacillus cereus, Staphylococcus aureus | Antibacterial | mdpi.com |

| 5-Nitropyrimidine-4,6-diamine derivatives | Various bacterial strains | Moderate antibacterial |

Anticancer and Antitumor Properties

The anticancer and antitumor properties of this compound derivatives are a significant area of research. These compounds have been shown to exert their effects through various mechanisms, including enzyme inhibition and the potentiation of existing chemotherapeutic agents.

A key mechanism of anticancer activity for some this compound derivatives is the inhibition of O6-alkylguanine-DNA alkyltransferase (AGAT), a DNA repair protein that contributes to tumor cell resistance to certain chemotherapy drugs. nih.govacs.org A series of 4(6)-(benzyloxy)-2,6(4)-diamino-5-(nitro or nitroso)pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit human AGAT. nih.govacs.org

Research has shown that 5-nitrosopyrimidine (B66288) derivatives are generally more potent AGAT inhibitors than their 5-nitro counterparts. nih.govacs.org Among the compounds tested, 2,4-diamino-6-[(4-fluorobenzyl)oxy]-5-nitrosopyrimidine was found to be the most potent inhibitor of AGAT. nih.govacs.org Its inhibitory strength was reported to be 2.5 times that of 4-(benzyloxy)-2,6-diamino-5-nitrosopyrimidine and 50 times that of O6-benzylguanine, a well-known AGAT inhibitor. nih.govacs.org In contrast, derivatives with substitutions at the ortho position of the 6-substituent, such as 2,4-diamino-6-[(2-fluorobenzyl)oxy]-5-nitropyrimidine, showed weaker inhibitory activity. nih.govacs.org

By inhibiting AGAT, this compound derivatives can potentiate the cytotoxic effects of chemotherapeutic agents like 1-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-chloroethyl)-3-nitrosourea (ACNU). nih.govacs.org A strong positive correlation has been observed between the ability of these derivatives to inhibit AGAT and their capacity to enhance the cytotoxicity of ACNU in HeLa S3 cells. nih.govacs.org This suggests that the potentiation of ACNU's effects is a direct result of AGAT inhibition. nih.govacs.org

Two pyrimidine derivatives, 2,4-diamino-6-benzyloxy-5-nitrosopyrimidine and 2,4-diamino-6-benzyloxy-5-nitropyrimidine, were found to be considerably more potent than O6-benzylguanine in enhancing the cell-killing effects of N,N'-bis(2-chloroethyl)-N-nitrosourea (BCNU) in various human tumor cell lines, including colon, prostate, breast, and lung cancer cells. nih.gov

Table 2: AGAT Inhibition and ACNU Potentiation by this compound Derivatives

| Compound | Relative AGAT Inhibition Potency | ACNU Potentiation | Source |

|---|---|---|---|

| 2,4-Diamino-6-[(4-fluorobenzyl)oxy]-5-nitrosopyrimidine | Strongest among tested | Strong | nih.govacs.org |

| 4-(Benzyloxy)-2,6-diamino-5-nitrosopyrimidine | Strong | Strong | nih.govacs.org |

| 2,4-Diamino-6-[(2-fluorobenzyl)oxy]-5-nitropyrimidine | Weak | Weak | nih.govacs.org |

| 5-Nitrosopyrimidine derivatives | Stronger than 5-nitro derivatives | Stronger than 5-nitro derivatives | nih.govacs.org |

| 2,4-Diamino-6-benzyloxy-5-nitrosopyrimidine | More potent than O6-benzylguanine | More potent than O6-benzylguanine | nih.gov |

| 2,4-Diamino-6-benzyloxy-5-nitropyrimidine | More potent than O6-benzylguanine | More potent than O6-benzylguanine | nih.gov |

Certain derivatives of this compound have been shown to induce a form of programmed cell death that is independent of caspases, a family of proteases central to apoptosis. 2,4-Diamino-6-hydroxy-5-nitropyrimidine has been identified as an anticancer agent effective against bone and colorectal cancers. Its mechanism of action involves inducing mitochondrial membrane depolarization and a loss of mitochondrial membrane potential in a dose-dependent manner, which ultimately leads to caspase-independent cell death. This compound is reported to be inactive against normal cells.

Potentiation of Cytotoxicity of Chemotherapeutic Agents (e.g., ACNU)

Antiviral Activities, including Anti-HIV Activity

The structural similarity of some this compound derivatives to naturally occurring nucleobases has prompted investigations into their antiviral properties, particularly against the human immunodeficiency virus (HIV).

A series of substituted nitrosopyrimidine analogues were evaluated for their in vitro activity against HIV-1 and HIV-2 replication in MT-4 cells. uobasrah.edu.iq The unsubstituted 5-nitrosopyrimidine analogue at carbon 2, with free amino groups at carbons 4 and 6 (4,6-diamino-5-nitrosopyrimidine), was found to be a potent agent against HIV. uobasrah.edu.iq This suggests that the unsubstituted nature at the C2 position is beneficial for anti-HIV activity when compared to analogues with substituents at this position. uobasrah.edu.iq

Furthermore, acyclic nucleotide analogues where the adenine (B156593) base is replaced by this compound have been synthesized and tested for anti-HIV activity. researchgate.net Some of these compounds proved to be active as anti-HIV agents. researchgate.net Organotin polyamines derived from the reaction of various 4,6-diaminopyrimidines, including this compound, with dibutyltin (B87310) dichloride have also been studied for their antiviral activity. researchgate.net

Anticonvulsant Activities

While the primary focus of research on this compound derivatives has been on their antimicrobial and anticancer effects, there is some indication of their potential as anticonvulsant agents. Pyrimidine derivatives, in general, have been investigated for a wide range of pharmacological activities, including anticonvulsant properties. researchgate.net Specifically, the synthesis of pyrimidine derivatives with potential anticonvulsive activity is an ongoing area of research. mdpi.com

Adenosine (B11128) Kinase Inhibition

Derivatives of this compound have been investigated for their potential as inhibitors of adenosine kinase (AK), an enzyme crucial for regulating the levels of adenosine. One of the most notable derivatives in this context is clitocine (B1669183), a naturally occurring nucleoside.

The synthesis of clitocine, chemically known as 6-amino-5-nitro-4-(β-D-ribofuranosylamino)pyrimidine, is accomplished through the glycosylation of this compound. nih.govnih.gov Research has demonstrated that clitocine acts as both a substrate and an inhibitor of adenosine kinase, exhibiting a Ki value of 3 x 10⁻⁶ M. nih.govnih.gov This dual role highlights the complex interaction between the compound and the enzyme's active site. The structural similarity of the this compound core to adenosine makes it a promising candidate for the development of AK inhibitors. thieme-connect.com

Table 1: Research Findings on Adenosine Kinase Inhibition by Clitocine

| Compound | Parent Moiety | Enzyme Target | Biological Role | Inhibition Constant (Ki) |

|---|---|---|---|---|

| Clitocine | This compound | Adenosine Kinase | Substrate and Inhibitor | 3 x 10⁻⁶ M nih.gov |

Enzyme Substrate Specificity and Kinetics Studies

Enzyme substrate specificity refers to the ability of an enzyme to select and bind to a specific substrate from a range of similar molecules to catalyze a reaction. numberanalytics.comwikipedia.org The kinetics of these interactions determine the efficiency and rate of the enzymatic process. Studies on this compound derivatives provide insight into these phenomena.

As mentioned previously, the derivative clitocine was identified as both a substrate and an inhibitor of adenosine kinase, a significant finding in enzyme kinetics. nih.govnih.gov This indicates that the molecule can bind to the active site and either be processed as a substrate or act to block the enzyme's function.

Further research into other derivatives has focused on their interaction with human O⁶-alkylguanine-DNA alkyltransferase (AGAT), an enzyme involved in DNA repair. A series of 4(6)-(benzyloxy)-2,6(4)-diamino-5-(nitro or nitroso)pyrimidine analogues were synthesized to evaluate their AGAT-inhibiting capabilities. nih.govacs.org Kinetic studies revealed that the 5-nitrosopyrimidine derivatives consistently demonstrated stronger AGAT-inhibition and enhancement of ACNU (a chemotherapy agent) cytotoxicity compared to the corresponding 5-nitro derivatives. nih.gov This suggests that the nitroso group is more effective than the nitro group in interacting with the enzyme's active site, highlighting a key aspect of substrate specificity determined by a single functional group.

Structure-Biological Activity Relationships of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For derivatives of this compound, SAR studies have yielded precise information on the structural requirements for potent enzyme inhibition.

In the investigation of AGAT inhibitors, a clear SAR was established:

The 5-Position Substituent: All 5-nitrosopyrimidine derivatives tested showed greater potency in inhibiting AGAT than their 5-nitro counterparts. nih.govacs.org For instance, 2,4-diamino-6-benzyloxy-5-nitrosopyrimidine was found to be a highly active AGT inactivator. google.com

The 6-Position Substituent: The position of modifications on the benzyloxy group at the C6 position was critical. Derivatives with substituents at the ortho position of the benzyl (B1604629) ring, such as 2,4-diamino-6-[(2-fluorobenzyl)oxy]-5-nitropyrimidine, were significantly weaker inhibitors than the corresponding compounds with modifications at the meta or para positions. nih.govacs.org

The 2-Amino Group: The presence of a 2-amino group was found to be critical for high activity in the 6(4)-benzyloxy-5-nitropyrimidine series of AGAT inhibitors. google.com

A strong positive correlation was found between a compound's ability to inhibit AGAT and its capacity to potentiate the cytotoxicity of the chemotherapeutic agent ACNU, confirming that the biological effect is mediated through this specific enzyme inhibition. nih.govacs.org

Table 2: Structure-Activity Relationship of this compound Analogues as AGAT Inhibitors

| Base Structure | Modification | Resulting Compound Example | Biological Activity Finding |

|---|---|---|---|

| 2,4-Diamino-6-(benzyloxy)-5-nitropyrimidine | Change of 5-nitro to 5-nitroso | 2,4-Diamino-6-benzyloxy-5-nitrosopyrimidine | Stronger AGAT inhibition than the 5-nitro analogue. nih.govgoogle.com |

| 2,4-Diamino-6-(benzyloxy)-5-nitropyrimidine | Substitution on benzyl ring (ortho vs. para) | 2,4-Diamino-6-[(2-fluorobenzyl)oxy]-5-nitropyrimidine vs. 2,4-Diamino-6-[(4-fluorobenzyl)oxy]-5-nitrosopyrimidine | Ortho-substituted compounds are much weaker inhibitors than meta- or para-substituted ones. nih.govacs.org |

| 4-Amino-6-benzyloxy-5-nitropyrimidine | Addition of a 2-amino group | 2,4-Diamino-6-benzyloxy-5-nitropyrimidine | The 2-amino group is critical for high inhibitory activity. google.com |

Analytical Methodologies and Characterization in Research of 4,6 Diamino 5 Nitropyrimidine

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, HMBC-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 4,6-diamino-5-nitropyrimidine. ¹H and ¹³C NMR spectra provide critical data on the hydrogen and carbon environments within the molecule, while two-dimensional techniques like Heteronuclear Multiple Bond Correlation (HMBC) reveal long-range correlations, confirming the connectivity of the molecular framework.

Research Findings: While specific experimental spectra for this compound are not extensively published, data from structurally related compounds allow for the prediction of its spectral characteristics. For instance, in related aminonitropyridine compounds, ¹H NMR spectra show distinct signals for amine protons, often appearing as separate broad singlets due to restricted rotation caused by intramolecular hydrogen bonding with the adjacent nitro group. dtic.mil The single aromatic proton (H2) on the pyrimidine (B1678525) ring is expected to appear as a singlet.

In ¹³C NMR, the carbon atoms of the pyrimidine ring will show distinct resonances. The presence of the electron-withdrawing nitro group and electron-donating amino groups significantly influences the chemical shifts. In similar aminonitropyridine structures, carbons bonded to nitro groups are shifted downfield. dtic.mil For example, in 2,6-diamino-3,5-dinitropyridine, the carbon atoms attached to the amino groups (C2, C6) resonate at approximately 155.80 ppm, while those attached to the nitro groups (C3, C5) are found around 110.02 ppm. dtic.mil

HMBC experiments are crucial for unambiguously assigning these resonances by showing correlations between protons and carbons separated by two or three bonds. youtube.comcolumbia.edu For this compound, an HMBC spectrum would be expected to show a correlation between the H2 proton and the C4 and C6 carbons, confirming the pyrimidine ring structure.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H | ~8.0-8.5 | Singlet, H2 proton on the pyrimidine ring. |

| ¹H | ~7.0-8.0 | Broad singlets, two NH₂ groups (4 protons). The chemical shift can vary significantly based on solvent and concentration. |

| ¹³C | ~160-165 | C4 and C6, attached to amino groups. Based on data from related compounds. dtic.mil |

| ¹³C | ~150-155 | C2, located between two nitrogen atoms. |

| ¹³C | ~115-125 | C5, attached to the nitro group. |

Table 1: Predicted NMR data for this compound based on analogous structures.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds.

Research Findings: The IR spectrum of this compound is characterized by specific absorption bands corresponding to its primary functional groups. The amino (-NH₂) groups typically exhibit symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹. dtic.mil The nitro (-NO₂) group shows strong, characteristic asymmetric and symmetric stretching bands. Based on data from related nitropyrimidine and nitropyridine compounds, these are expected around 1500-1560 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric). dtic.mildtic.mil Vibrations associated with the pyrimidine ring (C=C and C=N stretching) also appear in the fingerprint region between 1400 and 1650 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Amino (N-H) | Stretching | 3300 - 3500 | dtic.mil |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 | dtic.mildtic.mil |

| Nitro (NO₂) | Symmetric Stretching | 1330 - 1370 | dtic.mildtic.mil |

| Pyrimidine Ring | C=C, C=N Stretching | 1400 - 1650 | dtic.mil |

Table 2: Characteristic Infrared absorption bands for this compound.

Mass Spectrometry (MS, HRMS, EI-MS, ES+HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and elemental composition.

Research Findings: High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which can confirm its elemental formula. mdpi.com For this compound (C₄H₅N₅O₂), the calculated monoisotopic mass is 155.04433 Da. uni.lu

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts, such as with sodium [M+Na]⁺. nih.gov This is particularly useful for confirming the molecular weight of the parent compound. Electron Ionization (EI) is a higher-energy technique that causes fragmentation of the molecule. libretexts.org While this can make the molecular ion peak less abundant or absent, the resulting fragmentation pattern provides valuable information about the molecule's structure. sapub.org The fragmentation of the pyrimidine ring and the loss of the nitro group would be expected fragmentation pathways. sapub.org

| Technique | Ion Type | Calculated m/z | Information Provided | Reference |

| HRMS | [M]⁺ | 155.04433 | Exact mass, elemental formula (C₄H₅N₅O₂) | uni.lu |

| ESI-MS | [M+H]⁺ | 156.05161 | Molecular weight confirmation | uni.lu |

| ESI-MS | [M+Na]⁺ | 178.03355 | Molecular weight confirmation (Sodium adduct) | uni.lu |

| EI-MS | M⁺ and fragments | Various | Structural information from fragmentation pattern | libretexts.orgsapub.org |

Table 3: Mass Spectrometry data for this compound.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. This technique is useful for characterizing compounds containing chromophores.

Research Findings: The this compound molecule contains a pyrimidine ring conjugated with amino and nitro groups, which act as strong chromophores. The spectrum is expected to show intense absorptions corresponding to π→π* transitions associated with the aromatic ring system and n→π* transitions associated with the nitro group. Studies on related nitropyrimidine derivatives show that the nitro group causes a shift of absorption maxima to longer wavelengths. nih.gov For example, 6-hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one shows distinct absorption bands that shift depending on the acidity of the medium. acs.org Based on similar structures, the π→π* transition is expected in the 230-280 nm range, while the n→π* transition of the nitro group would likely appear at a longer wavelength, possibly above 300 nm. acs.org

| Electronic Transition | Associated Group | Expected Absorption Maximum (λmax) | Reference |

| π→π | Pyrimidine Ring System | ~230 - 280 nm | acs.org |

| n→π | Nitro Group (-NO₂) | >300 nm |

Table 4: Expected UV-Vis absorption data for this compound.

Chromatographic Methods

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its presence in a mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for the analysis of non-volatile compounds like this compound. It is widely used for purity assessment, stability studies, and quantification. ijrpr.com

Research Findings: A stability-indicating HPLC method is crucial for separating the main compound from any potential degradation products or synthesis-related impurities. ijrpr.com While a specific, published method for this compound is not readily available, a typical method would employ reversed-phase chromatography. sielc.com This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer to control pH and ensure good peak shape. lcms.czarxiv.org Detection is commonly performed using a UV detector set to one of the compound's absorption maxima.

| Parameter | Typical Condition | Purpose | Reference |

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. | lcms.cz |

| Mobile Phase | Acetonitrile / Water with buffer (e.g., formic acid or ammonium (B1175870) acetate) | Elution of the analyte from the column. | lcms.czarxiv.org |

| Elution Mode | Gradient or Isocratic | To achieve optimal separation of all components. | arxiv.org |

| Flow Rate | 0.5 - 1.5 mL/min | Controls retention time and separation efficiency. | lcms.cz |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors the column effluent and quantifies the analyte at a specific λmax. | |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | Ensures reproducible retention times. | nih.gov |

Table 5: Representative HPLC method parameters for the analysis of this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental technique for monitoring the progress of chemical reactions involving this compound and for assessing the purity of the resulting products. google.comwisc.edu This chromatographic method separates compounds based on their differential partitioning between a stationary phase, typically a thin layer of silica (B1680970) gel on a plate, and a mobile liquid phase. wisc.edu

In the synthesis of 4,6-diamino-5-arylazopyrimidines, a derivative of this compound, TLC with a silica gel stationary phase and a mobile phase of chloroform (B151607) and methanol (in a 6:1 volume ratio) is employed to confirm the presence of a single spot, indicating the purity of the product. google.com The completion of reactions, such as the synthesis of diamino-6-phenylthio-5-p-chlorophenylazopyrimidine, is also monitored by TLC. biomedpharmajournal.org The spots on the TLC plate, which are not visible to the naked eye, can be visualized under UV light at wavelengths of 254 and 366 nm. nih.gov

The retention factor (Rf), a key parameter in TLC, is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is used to identify compounds. For instance, in the synthesis of a 4-Flurophenylboronic acid derivative, an Rf value of 0.70 was recorded using an ethyl acetate/hexane (2:1) eluent. biomedpharmajournal.org

Table 1: TLC Parameters for this compound and its Derivatives

| Derivative | Stationary Phase | Mobile Phase (v/v) | Rf Value | Reference |

|---|---|---|---|---|

| 4,6-Diamino-5-phenylazopyrimidine | Silica Gel | Chloroform:Methanol (6:1) | Single Spot | google.com |

| 4-Flurophenylboronic acid derivative | Silica Gel | Ethyl acetate:Hexane (2:1) | 0.70 | biomedpharmajournal.org |

X-ray Crystallography and Structural Elucidation

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic and molecular structure of this compound and its derivatives. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's properties and reactivity.

The crystal structure of a derivative, 6-(2-Furfurylamino)-2-(2-furyl)-4-methylthio-5-nitropyrimidine, was determined by single-crystal X-ray diffraction, which corrected a previous misidentification of the compound. evitachem.comuzh.ch The analysis revealed a triclinic crystal system with space group Pī. uzh.ch The unit cell parameters were determined as a = 11.099(3) Å, b = 15.200(4) Å, c = 4.416(2) Å, α = 95.23(3)°, β = 96.84(3)°, and γ = 93.74(2)°. uzh.ch The structure showed an intramolecular hydrogen bond between an amine hydrogen atom and the nearest oxygen atom of the nitro group. uzh.ch

In another study, X-ray crystal data for clitocine (B1669183), a nucleoside derived from this compound, revealed a planar aglycon moiety where each oxygen atom of the nitro group is intramolecularly hydrogen-bonded to the hydrogen atoms of the adjacent amino groups. nih.gov The crystal structures of novel pyrimidine-based energetic compounds derived from this compound have also been determined using single-crystal X-ray diffraction. researchgate.net

Table 2: Crystallographic Data for a this compound Derivative

| Parameter | Value | Reference |

|---|---|---|

| Compound | 6-(2-Furfurylamino)-2-(2-furyl)-4-methylthio-5-nitropyrimidine | uzh.ch |

| Crystal System | Triclinic | uzh.ch |

| Space Group | Pī | uzh.ch |

| a (Å) | 11.099 (3) | uzh.ch |

| b (Å) | 15.200 (4) | uzh.ch |

| c (Å) | 4.416 (2) | uzh.ch |

| α (°) | 95.23 (3) | uzh.ch |

| β (°) | 96.84 (3) | uzh.ch |

| γ (°) | 93.74 (2) | uzh.ch |

Electrochemical Methods (e.g., Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy)

Electrochemical methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are employed to study the corrosion inhibition properties of compounds derived from this compound. researchgate.netnajah.edu These techniques provide insights into the interaction of these molecules with metal surfaces and their ability to prevent corrosion.

Potentiodynamic polarization studies involve varying the potential of a metal electrode and measuring the resulting current. researchgate.net From the polarization curves, parameters like the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes can be determined to evaluate the inhibition efficiency of a compound. researchgate.net For instance, pyrimidine derivatives have been shown to act as mixed-type inhibitors, meaning they affect both the anodic and cathodic reactions of the corrosion process.

Electrochemical Impedance Spectroscopy (EIS) measures the impedance of an electrochemical system over a range of frequencies. uw.edu.pl The data is often analyzed by fitting it to an equivalent circuit model, which includes components like solution resistance (Rs), charge-transfer resistance (Rct), and double-layer capacitance (Cdl). researchgate.net An increase in Rct and a decrease in Cdl upon addition of an inhibitor indicate the formation of a protective film on the metal surface. These methods have been used to demonstrate that pyrimidine derivatives can serve as efficient corrosion inhibitors for mild steel in acidic media. najah.edu

Table 3: Electrochemical Parameters for Corrosion Inhibition by Pyrimidine Derivatives

| Technique | Parameter | Observation | Interpretation | Reference |

|---|---|---|---|---|

| Potentiodynamic Polarization | Corrosion Current Density (icorr) | Decreases with inhibitor | Reduced corrosion rate | researchgate.net |

| Potentiodynamic Polarization | Inhibition Efficiency (%IE) | Increases with inhibitor concentration | Effective corrosion inhibition | |

| Electrochemical Impedance Spectroscopy | Charge-Transfer Resistance (Rct) | Increases with inhibitor | Formation of a protective layer | |

| Electrochemical Impedance Spectroscopy | Double-Layer Capacitance (Cdl) | Decreases with inhibitor | Adsorption of inhibitor on the surface |

Microscopic Techniques (e.g., SEM)

Scanning Electron Microscopy (SEM) is a powerful microscopic technique used to visualize the surface morphology of materials at high magnifications. In the context of this compound research, SEM is primarily utilized to examine the protective film formed by its derivatives on metal surfaces during corrosion inhibition studies. researchgate.net

SEM images can provide direct evidence of the adsorption of inhibitor molecules, leading to a smoother surface compared to the corroded surface in the absence of the inhibitor. researchgate.netresearchgate.net For example, in the study of corrosion inhibitors for mild steel, SEM analysis can confirm that the inhibitor has formed a protective layer on the steel surface. Additionally, SEM can be used to investigate the morphology of synthesized energetic materials derived from this compound. researchgate.net Energy-Dispersive X-ray Spectroscopy (EDS), often coupled with SEM, can be used to analyze the elemental composition of the surface, further confirming the presence of the inhibitor film.

Applications and Emerging Research Areas of 4,6 Diamino 5 Nitropyrimidine

Precursors for Purine (B94841) Synthesis

4,6-Diamino-5-nitropyrimidine is a key starting material in the synthesis of purines, a class of nitrogen-containing heterocyclic compounds fundamental to many biological processes. psu.edumicrobenotes.com The Traube Synthesis, a widely used method for creating the purine ring system, often employs diaminopyrimidines like this compound. psu.edu In this method, the diaminopyrimidine is condensed with a one-carbon fragment to form the fused five-membered imidazole (B134444) ring, completing the purine structure. psu.edu

Synthesis of Polysubstituted Purines

The reactivity of this compound and its derivatives allows for the creation of a wide array of polysubstituted purines. rsc.orgchemrxiv.org Researchers have developed one-pot synthetic methods to produce 6,8,9-substituted purines starting from diaminopyrimidines. rsc.org These methods provide a versatile platform for generating libraries of purine analogues with diverse functionalities, which are valuable in drug discovery and other chemical research. chemrxiv.org

For instance, a synthetic pathway starting with 4,6-dichloro-5-nitropyrimidine (B16160) can be manipulated to introduce various substituents. chemrxiv.org The process involves sequential reactions, such as aromatic substitution of the chlorine atoms with alkoxy and amino groups, followed by reduction of the nitro group and ring closure to form the desired polysubstituted purines. chemrxiv.org

Development of Novel Heterocyclic Compounds with Pharmacological Interest

The pyrimidine (B1678525) scaffold is a common feature in many biologically active molecules, and this compound serves as a valuable precursor for creating new heterocyclic compounds with potential pharmacological applications. researchgate.netnih.gov The presence of amino and nitro groups provides reactive sites for further chemical modifications, leading to the synthesis of a diverse range of derivatives. google.com

Research has focused on synthesizing various substituted pyrimidines and fused heterocyclic systems, such as thiazolo[4,5-d]pyrimidines and imidazo[2,1-a] rsc.orgCurrent time information in Bangalore, IN.researchgate.nettriazolo[1,5-c]pyrimidines, which have shown anti-inflammatory and analgesic properties. The ability to introduce different functional groups onto the pyrimidine ring allows for the fine-tuning of the molecule's biological activity.

Corrosion Inhibitors

Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen are effective corrosion inhibitors, and pyrimidine derivatives are no exception. researchgate.netsdit.ac.in These molecules can adsorb onto a metal surface, forming a protective layer that prevents corrosive attack. rsc.org The effectiveness of pyrimidine-based inhibitors is attributed to their molecular structure, which includes electron-donating atoms and π-electron clouds that can interact with the metal's d-orbitals. researchgate.netsdit.ac.in

Studies have shown that pyrimidine derivatives can act as efficient and environmentally friendly corrosion inhibitors for steel in acidic environments. researchgate.netsdit.ac.in The adsorption of these inhibitors on the metal surface can follow mechanisms of both physisorption and chemisorption. The presence of multiple nitrogen atoms and other functional groups in molecules derived from this compound enhances their ability to bind to the metal surface and provide corrosion protection. allenpress.com

| Pyrimidine Derivative | Inhibition Efficiency (%) | Corrosive Medium | Metal |

| (E)-phenyl(4-phenyl-1-(thiophen-2-ylmethyleneamino)-2-thioxo-1,2-dihydropyrimidin-5-yl)methanone (PPTT) | 83.8 | 1 M HCl | Mild Steel |

| 4,6-diamino-2-mercaptopyrimidine (DAMP) | Not specified | Acidic environment | Carbon Steel |

| 5-arylpyrimido-[4,5-b]quinoline-diones (APQDs) | Varies with substituent | Acidic solution | Not specified |

DNA Damage and Repair Studies (related to FAPY-A and FAPY-G lesions)

Oxidative stress can lead to the formation of damaged DNA bases, including formamidopyrimidines (Fapy). nih.govwikigenes.org Specifically, 4,6-diamino-5-formamidopyrimidine (B1223167) (Fapy-A) is a ring-opened form of adenine (B156593) that can be mutagenic. google.com The study of these lesions is crucial for understanding the mechanisms of DNA damage and repair. mdpi.com

This compound is used in the synthesis of oligonucleotides containing Fapy lesions at specific sites. researchgate.net This allows researchers to investigate how these lesions are recognized and repaired by cellular enzymes. Studies have shown that Fapy-A and Fapy-G (a guanine (B1146940) lesion) are substrates for base excision repair (BER) enzymes such as OGG1, NTH1, and NEIL1. nih.govopenalex.org The ability to synthesize these modified DNA strands is essential for detailed biochemical and structural studies of the repair processes. researchgate.netacs.org

Energetic Materials Research

The combination of a nitrogen-rich heterocyclic ring with nitro groups makes this compound a compound of interest in the field of energetic materials. researchgate.netrsc.org The goal is to develop new materials with high energy density, good thermal stability, and low sensitivity to impact and friction. researchgate.netacs.org

Researchers have synthesized various energetic compounds based on the pyrimidine backbone, including derivatives of this compound. researchgate.net For example, 2,4,6-triamino-5-nitropyrimidine-1,3-dioxide has shown a high density, high thermal decomposition temperature, and extremely low mechanical sensitivities, making it a promising candidate for an insensitive high-energy explosive. researchgate.net The synthesis of such compounds often starts from commercially available pyrimidine derivatives, which are then modified to introduce additional energetic functionalities. rsc.orgosti.gov

| Energetic Compound | Decomposition Temp. (°C) | Density (g/cm³) | Detonation Velocity (m/s) | Impact Sensitivity (J) |

| N-(7-oxo-6,7-dihydro- Current time information in Bangalore, IN.researchgate.netrsc.orgoxadiazolo[3,4-d]pyrimidin-5-yl)nitramide | 190.2 | 1.84 | 8089 | ≥15 |

| 2,4,6-triamino-5-nitropyrimidin-1-ium nitrate (B79036) | 156.8 | 1.85 | 8644 | ≥15 |

| 4,6-diamino-5-nitro-2-oxo-2,3-dihydropyrimidin-1-ium nitrate | 234.6 | 1.81 | 7996 | ≥15 |

| 2,4,6-triamino-5-nitropyrimidine-1,3-dioxide | 284 | 1.95 | 9169 | >60 |

Q & A

Q. Optimizing synthetic yield: What factors are most critical?

Q. How to assess environmental and toxicity risks in handling?

- Protocols :

- Ecotoxicity : Follow OECD 301D for biodegradability testing .

- Acute toxicity : LD₅₀ studies in rodents (oral/administered) are lacking; assume Category 4 toxicity (H302) until validated .

Tables

| Property | Value | Source |

|---|---|---|

| Melting Point | >250°C (decomposes at ~220°C) | |

| Boiling Point (predicted) | 461.4±40.0°C | |

| Synthetic Yield (Route 1) | ~40% | |

| Hazard Statements | H302, H315, H319, H335 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.